(+/-)-1-Amino-5-methyl-hex-4-en-3-ol

Description

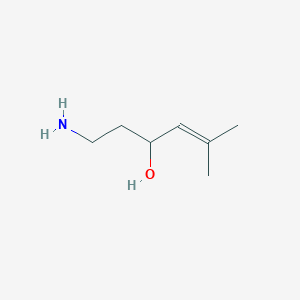

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-amino-5-methylhex-4-en-3-ol |

InChI |

InChI=1S/C7H15NO/c1-6(2)5-7(9)3-4-8/h5,7,9H,3-4,8H2,1-2H3 |

InChI Key |

XYNOCVGRWJEDJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(CCN)O)C |

Origin of Product |

United States |

Stereochemical Control and Resolution of 1 Amino 5 Methyl Hex 4 En 3 Ol Enantiomers

Elucidation of Stereogenic Centers and Molecular Chirality in 1-Amino-5-methyl-hex-4-en-3-ol

1-Amino-5-methyl-hex-4-en-3-ol possesses two stereogenic centers, leading to the possibility of multiple stereoisomers. A stereogenic center is a carbon atom that is bonded to four different groups. In the case of 1-Amino-5-methyl-hex-4-en-3-ol, these centers are:

C3: The carbon atom bearing the hydroxyl (-OH) group. Its four different substituents are the hydrogen atom, the hydroxyl group, the ethylamino group (-CH2CH2NH2), and the methyl-substituted vinyl group (-CH=C(CH3)2).

The C4=C5 double bond: This double bond can exhibit E/Z isomerism, which is a form of stereoisomerism. However, in 1-Amino-5-methyl-hex-4-en-3-ol, the two methyl groups on C5 prevent the existence of E/Z isomers.

Diastereoselective and Enantioselective Control Strategies in Synthetic Pathways

The synthesis of specific stereoisomers of 1-Amino-5-methyl-hex-4-en-3-ol requires the use of stereoselective methods. These strategies aim to control the formation of the chiral center at C3, leading to a preference for one enantiomer or diastereomer over the others.

Diastereoselective strategies are employed when a molecule has multiple stereocenters and aim to control the relative stereochemistry between them. While 1-Amino-5-methyl-hex-4-en-3-ol has only one primary stereocenter, diastereoselective reactions could be relevant in synthetic routes that involve intermediates with multiple chiral centers. For instance, the addition of a nucleophile to a chiral aldehyde or ketone can be diastereoselective.

Enantioselective strategies are crucial for producing an excess of one enantiomer of 1-Amino-5-methyl-hex-4-en-3-ol. Several powerful methods have been developed for the enantioselective synthesis of amino alcohols. nih.govacs.orgdiva-portal.org These can be broadly categorized as:

Substrate-controlled synthesis: This approach utilizes a chiral starting material that directs the stereochemical outcome of subsequent reactions.

Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the substrate to guide the stereoselective formation of the desired stereocenter. The auxiliary is then removed in a later step.

Reagent-controlled synthesis: A chiral reagent is used to introduce the new stereocenter with a specific configuration.

Catalyst-controlled synthesis: A chiral catalyst is used in small amounts to promote the formation of one enantiomer over the other. This is often the most efficient and desirable approach.

For the synthesis of allylic amino alcohols like 1-Amino-5-methyl-hex-4-en-3-ol, several catalytic enantioselective methods are particularly relevant. For example, the copper-catalyzed hydroamination of unprotected allylic alcohols provides a direct route to chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov Another powerful technique is the palladium-catalyzed allylic C-H amination, which can create chiral syn-1,2-amino alcohols. nih.gov

| Strategy | Description | Key Features |

|---|---|---|

| Substrate-Controlled | Utilizes a chiral starting material to direct the stereochemical outcome. | Relies on the inherent chirality of the starting material. |

| Auxiliary-Controlled | A temporary chiral auxiliary guides the stereoselective reaction. | Auxiliary must be easily attached and removed. |

| Reagent-Controlled | A chiral reagent introduces the new stereocenter. | Stoichiometric amounts of the chiral reagent are typically required. |

| Catalyst-Controlled | A small amount of a chiral catalyst directs the enantioselective transformation. | Highly efficient and atom-economical. |

Methodologies for Chiral Resolution of Racemic 1-Amino-5-methyl-hex-4-en-3-ol

When a synthesis produces a racemic mixture of 1-Amino-5-methyl-hex-4-en-3-ol, it is often necessary to separate the enantiomers. This process is known as chiral resolution.

Kinetic resolution is a widely used method for separating enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. For racemic allylic alcohols, several kinetic resolution strategies have been developed. nih.govnih.govrsc.orgrsc.org

For instance, iridium-catalyzed asymmetric hydrogenation can be used for the kinetic resolution of a broad range of trisubstituted secondary and tertiary allylic alcohols, providing the unreacted starting materials in good yield and with high levels of enantiopurity. rsc.org Another approach involves a palladium-catalyzed asymmetric substitution of the hydroxyl group with a monosubstituted hydrazine, which has been shown to resolve racemic allylic alcohols with high selectivity. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. akjournals.comoup.comnih.govphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. For the separation of amino alcohols, various CSPs based on polysaccharides, proteins, and synthetic polymers have been developed. nih.govphenomenex.com The separation can be performed in either normal-phase or reversed-phase mode, depending on the properties of the analyte and the CSP. akjournals.com

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers of 1-Amino-5-methyl-hex-4-en-3-ol are synthesized or separated, it is essential to determine their three-dimensional structure, specifically the absolute configuration (R or S) at the C3 stereocenter and the relative stereochemistry if other stereocenters were present.

Several analytical techniques can be employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. However, it requires the formation of a suitable single crystal of the compound or a derivative.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining both relative and absolute stereochemistry. rsc.orgresearchgate.netacs.orgresearchgate.net The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can convert enantiomers into diastereomers, which can then be distinguished by NMR. researchgate.net The differences in the chemical shifts of the protons near the stereocenter in the resulting diastereomeric esters or amides can be used to assign the absolute configuration. rsc.orgresearchgate.net

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the enantiomers with polarized light. The resulting spectra can be compared with those of known compounds or with theoretical calculations to determine the absolute configuration. nih.gov

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides unambiguous determination of absolute configuration. | Requires a suitable single crystal. |

| NMR Spectroscopy | Analysis of nuclear magnetic resonance signals, often with chiral derivatizing agents. rsc.orgresearchgate.net | Can be used for both absolute and relative stereochemistry determination in solution. | May require derivatization and can be complex to interpret. |

| Chiroptical Methods (CD/ORD) | Measures the differential absorption or rotation of polarized light. nih.gov | Sensitive to stereochemistry and can be used for compounds in solution. | Often requires comparison with known compounds or theoretical calculations. |

Stereoisomer Differentiation and Interconversion Pathways

Enantiomers of 1-Amino-5-methyl-hex-4-en-3-ol have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They can only be distinguished by their interaction with other chiral entities, such as their optical rotation (equal in magnitude but opposite in sign) or their behavior in a chiral environment (e.g., on a chiral HPLC column).

Diastereomers, if they were to exist in derivatives of this compound, would have different physical and chemical properties and could be separated by standard techniques like chromatography or crystallization.

Interconversion between the stereoisomers of 1-Amino-5-methyl-hex-4-en-3-ol is generally not facile under normal conditions. The stereocenter at C3 is configurationally stable. However, under certain harsh conditions, such as strong acid or base, racemization could potentially occur, leading to a mixture of enantiomers. In biological systems, enzymes known as racemases can catalyze the interconversion of stereoisomers. nih.govacs.org

Chemical Reactivity and Functional Group Interconversions of 1 Amino 5 Methyl Hex 4 En 3 Ol

Transformations at the Olefinic Moiety (C4-C5 Double Bond)

The C4-C5 double bond is a site of rich chemical reactivity, susceptible to a variety of transformations including reduction, addition, radical functionalization, and pericyclic rearrangements.

Catalytic Hydrogenation and Selective Reduction Strategies

The reduction of the olefinic moiety in allylic alcohols can be achieved through catalytic hydrogenation. Transfer hydrogenation, for instance, offers a method for such transformations. Iron-catalyzed transfer hydrogenation using isopropanol as a hydrogen donor has been shown to be effective for a range of allylic alcohols. nih.govacs.org In some systems, selective hydrogenation of the allylic alcohol functionality can be achieved even in the presence of other alkenes. nih.govacs.org For α,β-unsaturated carbonyl compounds, which share some electronic similarities with allylic alcohols, selective 1,4-reduction of the double bond can be accomplished using various catalytic systems, leaving the carbonyl group intact. organic-chemistry.orgnih.gov

| Catalyst System | Hydrogen Donor | Substrate Type | Outcome |

| (Cyclopentadienone)iron(0) carbonyl complex / K₂CO₃ | Isopropanol | Allylic Alcohols | Hydrogenation of the C=C bond |

| [Ir(cod)Cl]₂ / dppp / Cs₂CO₃ | 2-Propanol | α,β-Unsaturated Carbonyls | Selective 1,4-reduction |

| Pd/C / Diphenylsulfide | H₂ | Alkenes and Alkynes | Selective hydrogenation without hydrogenolysis of other functional groups |

This table presents examples of catalytic systems used for the selective reduction of unsaturated systems analogous to (+/-)-1-Amino-5-methyl-hex-4-en-3-ol.

Addition Reactions to the Alkene (e.g., Hydroboration-Oxidation, Epoxidation followed by Ring Opening)

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the alkene, which would result in the formation of a diol. The hydroboration step involves the syn-addition of a borane reagent across the double bond, with the boron atom attaching to the less substituted carbon (C4). Subsequent oxidation, typically with hydrogen peroxide and base, replaces the boron-carbon bond with a hydroxyl group, yielding the corresponding alcohol. masterorganicchemistry.comchemistrysteps.comwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com

Epoxidation: The C4-C5 double bond can be converted to an epoxide, a versatile intermediate for further functionalization. The presence of the neighboring hydroxyl group can direct the stereoselectivity of the epoxidation, especially in metal-catalyzed systems. Tungsten-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols using hydrogen peroxide as an oxidant has been reported to proceed with high enantioselectivity. acs.orgorganic-chemistry.org Similarly, ammonium-directed epoxidation can be effective for allylic and homoallylic amines. acs.org The resulting epoxide is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of a wide range of functional groups.

| Reagent/Catalyst | Substrate Type | Reaction | Key Features |

| BH₃·THF then H₂O₂, NaOH | Alkene | Hydroboration-Oxidation | Anti-Markovnikov, syn-addition |

| Tungsten-bishydroxamic acid complex / H₂O₂ | Allylic/Homoallylic Alcohols | Asymmetric Epoxidation | High enantioselectivity |

| m-CPBA | Allylic Amines | Epoxidation | Can be directed by the amine |

This table summarizes common addition reactions applicable to the olefinic moiety of this compound.

Radical Functionalization of the Alkene

The allylic position of the C4-C5 double bond is susceptible to radical functionalization. Transition metal-catalyzed reactions involving radicals provide a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org These methods can offer an alternative to traditional ionic mechanisms. rsc.org Radical-mediated functionalization of internal alkenes can lead to the formation of valuable multifunctionalized allylic and homoallylic products. acs.org For instance, radical pathways can be employed for the direct functionalization of allylic C-H bonds, although controlling selectivity can be a challenge. researchgate.net

Pericyclic Reactions and Rearrangements (e.g., Sigmatropic Rearrangements involving Allylic Systems)

The allylic alcohol framework within this compound is amenable to sigmatropic rearrangements. acs.orgresearchgate.net-Sigmatropic rearrangements, such as the Wittig rearrangement of allylic ethers, can lead to the formation of new carbon-carbon bonds and homoallylic alcohols. wikipedia.orglibretexts.org Similarly, researchgate.netresearchgate.net-sigmatropic rearrangements, like the Claisen rearrangement of an allyl vinyl ether derivative or the aza-Claisen rearrangement of an N-allyl enamine derivative, could be employed to forge new bonds and alter the carbon skeleton. mdpi.com These rearrangements often proceed with high stereoselectivity. wikipedia.orgnih.gov

Reactions at the Amine Functionality (C1-Amino Group)

The primary amine at the C1 position is a key site for modification, allowing for the introduction of various functionalities and the construction of more complex molecules.

Amine Protection and Deprotection Strategies

To prevent unwanted side reactions at the nucleophilic and basic primary amine during transformations at other parts of the molecule, it is often necessary to employ a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.orgorganic-chemistry.org The protection of amino alcohols with di-tert-butyl dicarbonate ((Boc)₂O) can be achieved chemoselectively, often without affecting the alcohol functionality. nih.govwuxibiology.com

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) |

This table outlines a common protection strategy for the primary amine in this compound.

Formation of Amides, Carbamates, and Sulfonamides

The primary amino group in this compound is a nucleophilic center that readily reacts with various acylating agents to form stable amide, carbamate, and sulfonamide linkages. These reactions are fundamental in synthetic organic chemistry for the protection of amines or the introduction of new functionalities.

Amide Formation: The reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding N-acyl derivatives. For instance, treatment with an acid chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine, would be expected to produce N-(5-methyl-3-hydroxyhex-4-en-1-yl)acetamide. The base is required to neutralize the hydrochloric acid byproduct.

Carbamate Formation: Carbamates, often used as protecting groups for amines, can be formed by reacting the amino alcohol with alkyl or aryl chloroformates (e.g., benzyl chloroformate, di-tert-butyl dicarbonate). These reactions typically proceed under basic conditions to facilitate the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. These derivatives are generally very stable and are also employed as protecting groups.

| Reagent Type | General Structure | Expected Product |

| Acid Chloride | R-COCl | Amide |

| Chloroformate | R-O-COCl | Carbamate |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

N-Alkylation and Related Transformations

The primary amine can be alkylated through nucleophilic substitution reactions with alkyl halides. Mono-alkylation can be challenging to control due to the increased nucleophilicity of the resulting secondary amine, often leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This would involve the reaction of the amino alcohol with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride or sodium cyanoborohydride.

Cyclization Reactions Involving the Amino Group

The presence of both an amino and a hydroxyl group within the same molecule allows for intramolecular cyclization reactions to form heterocyclic structures. Depending on the reaction conditions and the reagents used, different ring systems can be accessed. For example, treatment with phosgene or a phosgene equivalent could lead to the formation of a cyclic carbamate (an oxazolidinone). The regioselectivity of such cyclizations would be influenced by the relative nucleophilicity of the amino and hydroxyl groups and the steric environment around them.

Transformations at the Hydroxyl Functionality (C3-Hydroxyl Group)

The secondary hydroxyl group at the C3 position is another key reactive site in this compound, enabling a range of transformations including protection, esterification, etherification, and oxidation.

| Protecting Group | Reagent | Deprotection Condition |

| Silyl Ether (e.g., TBDMS) | tert-Butyldimethylsilyl chloride | Fluoride source (e.g., TBAF) |

| Acetal (e.g., THP) | Dihydropyran | Acidic conditions |

| Ester (e.g., Acetate) | Acetic anhydride | Basic or acidic hydrolysis |

Esterification and Etherification

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). This reaction is often catalyzed by an acid or a coupling agent. Esterification modifies the polarity and steric properties of the molecule.

Etherification: Formation of an ether linkage at the C3 position can be achieved under basic conditions. For example, deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide (Williamson ether synthesis), would yield the corresponding ether.

Oxidation to Carbonyl Compounds

The secondary alcohol functionality can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with the amino group and the double bond. Milder oxidizing agents are generally preferred. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols to ketones under conditions that are often compatible with other functional groups present in the molecule. The expected product of such an oxidation would be 1-amino-5-methylhex-4-en-3-one.

Elimination Reactions via Derivatization (e.g., Tosylate, Mesylate)

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct elimination to form a diene is not a facile process. However, by converting the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), elimination reactions can be induced. This derivatization is a common strategy in organic synthesis to activate alcohols for subsequent reactions. masterorganicchemistry.com

The synthesis of tosylates from allylic alcohols can be challenging due to the propensity of these systems to undergo rearrangements or elimination under the reaction conditions. umassd.edumorressier.com The allylic nature of the alcohol in this compound makes its tosylate or mesylate derivatives susceptible to elimination, potentially leading to the formation of a conjugated diene system. The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. orgosolver.com

Once the tosylate or mesylate is formed, treatment with a non-nucleophilic base can promote an E2 elimination reaction. libretexts.org The regioselectivity of this elimination would be influenced by the stability of the resulting double bonds. In the case of the derivatized this compound, two primary elimination products are conceivable, leading to conjugated dienes. The stability of the conjugated system would be a significant driving force for these reactions.

Table 1: Potential Elimination Reactions of Derivatized this compound

| Derivative | Reagents | Potential Products | Reaction Type |

| 1-Amino-5-methyl-hex-4-en-3-yl tosylate | Non-nucleophilic base (e.g., DBU) | 1-Amino-5-methyl-hexa-2,4-diene | E2 Elimination |

| 1-Amino-5-methyl-hex-4-en-3-yl mesylate | Heat or strong, non-nucleophilic base | 1-Amino-5-methyl-hexa-3,5-diene | E2 Elimination |

Note: The product distribution would depend on the specific reaction conditions and the relative stability of the resulting dienes. This table is illustrative of potential outcomes based on general principles of elimination reactions.

Cascade and Multicomponent Reactions Incorporating the 1-Amino-5-methyl-hex-4-en-3-ol Framework

The unique combination of functional groups in this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single step from multiple starting materials. nih.gov

The presence of both a nucleophilic amine and an electrophilic site (after activation of the alcohol) within the same molecule opens up possibilities for intramolecular cyclization cascades. For instance, after derivatization of the alcohol, the amine could act as an internal nucleophile, leading to the formation of nitrogen-containing heterocyclic rings.

In the context of MCRs, the amino alcohol moiety can participate in reactions like the Ugi or Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and other complex molecules. nih.gov For example, the amino group could react with an aldehyde and an isocyanide, with the hydroxyl group potentially participating in a subsequent cyclization. The double bond also offers a handle for further transformations within a cascade sequence, such as a metathesis or a Michael addition. While specific examples incorporating the this compound framework are not documented, the reactivity of similar homoallylic amino alcohols suggests its potential utility in such complex transformations. researchgate.net Enzymatic cascade reactions have also been developed for the synthesis of chiral amino alcohols, highlighting the interest in these motifs for building complex molecules. nih.govnih.govrsc.org

Synthesis of Structurally Modified Derivatives and Analogues for Chemical Space Exploration

The derivatization of this compound can lead to a wide array of new chemical entities, allowing for the exploration of chemical space and the potential discovery of molecules with novel properties. The primary amine and the secondary alcohol are the most common sites for derivatization.

The amino group can be readily acylated, alkylated, or used in the formation of imines and sulfonamides. Such derivatization can significantly alter the molecule's physical and chemical properties. sigmaaldrich.comnih.govnih.govmdpi.com The hydroxyl group can be esterified, etherified, or oxidized to the corresponding ketone. The double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, further expanding the range of accessible derivatives.

Furthermore, the bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. nih.govnih.govmdpi.comenamine.net For instance, condensation reactions involving the amino and hydroxyl groups with suitable bifunctional reagents can lead to the formation of oxazines, pyrazines, or other nitrogen- and oxygen-containing heterocycles. The synthesis of such derivatives is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.

Table 2: Examples of Potential Derivatives of this compound

| Functional Group | Derivatization Reaction | Reagent Example | Product Class |

| Amino Group | Acylation | Acetic anhydride | Amide |

| Amino Group | Reductive Amination | Acetone, NaBH3CN | Secondary Amine |

| Hydroxyl Group | Esterification | Benzoyl chloride | Ester |

| Hydroxyl Group | Oxidation | PCC | Ketone |

| Double Bond | Hydrogenation | H2, Pd/C | Saturated Amino Alcohol |

| Both | Cyclization | Phosgene | Cyclic Carbamate |

Note: This table provides illustrative examples of derivatization reactions and is not an exhaustive list. The feasibility and outcome of these reactions would need to be determined experimentally.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (+/-)-1-Amino-5-methyl-hex-4-en-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its constitution and stereochemistry.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are based on the presence of key functional groups: a primary amine, a secondary alcohol, and a trisubstituted alkene.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton. The chemical shift (δ) is influenced by neighboring electron-withdrawing groups (amine and hydroxyl) and the π-system of the double bond. The multiplicity of each signal, dictated by spin-spin coupling with adjacent protons, is crucial for assigning connectivity.

¹³C NMR: The carbon spectrum would display seven unique signals, corresponding to the seven carbon atoms in the structure. The positions of these signals are characteristic of the type of carbon (sp³, sp², methyl, methylene, methine) and its proximity to the electronegative oxygen and nitrogen atoms.

Disclaimer: The following data is predicted based on established chemical shift principles and may not represent experimentally determined values.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 (CH₂) | 2.8 - 3.0 | m | - |

| H-2 (CH₂) | 1.5 - 1.7 | m | - |

| H-3 (CH) | 4.0 - 4.2 | m | - |

| H-4 (CH) | 5.1 - 5.3 | d | ~9-10 Hz |

| H-6 (CH₃) | 1.6 - 1.7 | s | - |

| H-7 (CH₃) | 1.7 - 1.8 | s | - |

| OH | 2.0 - 4.0 (broad) | s | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | Predicted δ (ppm) |

|---|---|

| C-1 (CH₂) | ~40 |

| C-2 (CH₂) | ~35 |

| C-3 (CH) | ~72 |

| C-4 (CH) | ~125 |

| C-5 (C) | ~135 |

| C-6 (CH₃) | ~18 |

2D NMR experiments are essential to unambiguously assemble the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Key expected correlations would include H-1 with H-2, H-2 with H-3, and H-3 with H-4, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C-5) and piecing together the entire molecular skeleton. For instance, the methyl protons (H-6 and H-7) would show correlations to the olefinic carbons C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry. For this acyclic molecule, NOESY could help understand preferred conformations.

Table of Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei From | Correlating Nuclei To | Information Gained |

|---|---|---|---|

| COSY | H-1 | H-2 | Confirms C1-C2 bond |

| H-2 | H-3 | Confirms C2-C3 bond | |

| H-3 | H-4 | Confirms C3-C4 bond | |

| HSQC | H-1 | C-1 | Assigns C-1 chemical shift |

| H-2 | C-2 | Assigns C-2 chemical shift | |

| H-3 | C-3 | Assigns C-3 chemical shift | |

| H-4 | C-4 | Assigns C-4 chemical shift | |

| HMBC | H-1 | C-2, C-3 | Confirms connectivity around the amino group |

Since the compound is a racemic mixture, its standard NMR spectrum will not distinguish between the two enantiomers. Chiral Solvating Agents (CSAs) are used to determine the enantiomeric excess (% ee). nih.govnih.gov A CSA is an optically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov

These diastereomeric complexes have slightly different magnetic environments, leading to the separation of signals for the R and S enantiomers in the ¹H NMR spectrum. researchgate.netacs.org By integrating the distinct signals corresponding to each enantiomer, the ratio of the two can be calculated, thus providing the enantiomeric excess of the mixture. For an amino alcohol like this compound, CSAs such as (R)-(-)-mandelic acid or other chiral acids could be effective, interacting with the basic amino group and the hydroxyl group. nih.govunipi.it

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the calculation of the unique elemental formula of the molecular ion. For this compound (C₇H₁₅NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass for C₇H₁₅NO

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, fragmentation would likely occur via characteristic pathways for amino alcohols, such as:

Loss of water (H₂O): A common fragmentation for alcohols, leading to an ion at m/z 112.

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of the amino group.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a characteristic fragmentation pathway for amines and alcohols. Cleavage between C-1 and C-2 would yield a characteristic iminium ion at m/z 30 ([CH₂=NH₂]⁺). Cleavage between C-2 and C-3 could also occur.

Table of Plausible MS/MS Fragment Ions from [C₇H₁₆NO]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|---|

| 130.12 | H₂O | [C₇H₁₄N]⁺ | 112.11 | Dehydrated molecular ion |

| 130.12 | C₅H₉• (allyl radical) | [C₂H₇NO]⁺ | 61.05 | Cleavage at C2-C3 |

| 130.12 | C₄H₈O | [C₃H₈N]⁺ | 58.07 | Cleavage at C3-C4 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of the key functional groups within this compound. The complementary nature of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule. orgchemboulder.coms-a-s.org

The primary amine (-NH2), secondary alcohol (-OH), and the carbon-carbon double bond (C=C) within the hexene backbone are all expected to exhibit characteristic vibrational modes. pressbooks.pubwpmucdn.com The O-H stretching vibration of the alcohol group is typically observed as a broad and strong band in the IR spectrum, generally in the range of 3200-3600 cm⁻¹. chemistrytalk.org In contrast, the N-H stretching of the primary amine usually appears as two sharp bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com

The C=C stretching vibration of the alkene moiety is expected to produce a peak of variable intensity around 1640-1680 cm⁻¹. The C-H stretching vibrations associated with the sp² hybridized carbons of the double bond are anticipated to appear above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. pressbooks.pub

Raman spectroscopy is particularly useful for observing the C=C bond, which often gives a strong signal. s-a-s.org The O-H and N-H stretching vibrations are also Raman active. arxiv.org By combining the information from both IR and Raman spectra, a detailed fingerprint of the molecule's functional groups can be obtained.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad, strong) | 3200-3600 |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 (two sharp bands, medium) | 3300-3500 |

| N-H Bend (scissoring) | 1590-1650 (medium) | Weak | |

| Alkene (C=C) | C=C Stretch | 1640-1680 (variable) | 1640-1680 (strong) |

| Alkane (C-H) | C(sp³)-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Alkene (C-H) | C(sp²)-H Stretch | 3010-3100 (medium) | 3010-3100 (medium) |

| Alcohol (C-O) | C-O Stretch | 1050-1260 (strong) | Weak |

| Amine (C-N) | C-N Stretch | 1020-1250 (weak-medium) | Weak-medium |

This table is generated based on typical vibrational frequencies for the respective functional groups and may vary slightly for the specific molecule.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. uobabylon.edu.iq The chromophores present in a molecule dictate its UV-Vis absorption profile. msu.edu In the case of this compound, the molecule lacks an extended conjugated system.

The primary chromophore is the isolated carbon-carbon double bond (C=C). Non-conjugated alkenes typically exhibit a π → π* transition at wavelengths below 200 nm. libretexts.org The amino (-NH2) and hydroxyl (-OH) groups contain non-bonding electrons and can undergo n → σ* transitions, which also typically occur at wavelengths below 200 nm. msu.edulibretexts.org

Consequently, a UV-Vis spectrum of this compound recorded in a standard spectrophotometer (typically operating from 200 to 800 nm) is not expected to show any significant absorption bands. The absence of strong absorption in this region is a key piece of analytical data, confirming the lack of significant conjugation in the molecular structure.

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| C=C (isolated) | π → π | < 200 | ~10,000 |

| -NH₂ | n → σ | < 200 | ~1,000-5,000 |

| -OH | n → σ* | < 200 | ~1,000 |

This table indicates that significant absorption is expected to occur outside the typical analytical range of UV-Vis spectrophotometers.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, which is a racemic mixture, the principles of racemic crystallography would apply. wikipedia.org Racemic compounds often crystallize in centrosymmetric space groups, where both enantiomers are present in equal proportions within the crystal lattice. nih.gov

While X-ray crystallography can determine the relative stereochemistry of the chiral center at carbon 3, determining the absolute configuration from a racemic crystal is generally not possible without the use of a chiral resolving agent or by employing advanced techniques such as anomalous dispersion, which is more effective when a heavy atom is present in the structure. nih.gov

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The basic geometry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice (likely centrosymmetric for a racemate). |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bonding Network | The pattern and geometry of intermolecular hydrogen bonds. |

This table represents the type of data that would be obtained from a successful X-ray diffraction study.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) for Chirality Assessment)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemistry of chiral molecules. numberanalytics.com ECD measures the differential absorption of left and right circularly polarized light. encyclopedia.pub For a molecule to be ECD active, it must be chiral.

Since this compound is a racemic mixture, it contains equal amounts of the (+) and (-) enantiomers. The ECD spectrum of one enantiomer will be a mirror image of the other. nih.gov Consequently, a solution of the racemic mixture will have a net zero ECD signal, as the signals from the two enantiomers cancel each other out. nih.gov

However, if the enantiomers of 1-Amino-5-methyl-hex-4-en-3-ol were to be separated, for instance by chiral chromatography, ECD spectroscopy would be an invaluable tool for their characterization. nsf.gov The sign of the Cotton effect in the ECD spectrum could be used to assign the absolute configuration of each enantiomer, often through comparison with theoretical calculations. researchgate.netresearchgate.net The magnitude of the ECD signal is also directly proportional to the enantiomeric excess of a sample, making it a useful technique for determining optical purity. nih.gov

Table 4: Application of ECD to 1-Amino-5-methyl-hex-4-en-3-ol

| Sample | Expected ECD Signal | Information Obtainable |

| This compound (racemic mixture) | Zero | Confirms the sample is a racemate or achiral. |

| (+)-1-Amino-5-methyl-hex-4-en-3-ol (single enantiomer) | Non-zero | Absolute configuration (with theoretical correlation), conformation. |

| (-)-1-Amino-5-methyl-hex-4-en-3-ol (single enantiomer) | Non-zero (mirror image of (+) enantiomer) | Absolute configuration (with theoretical correlation), conformation. |

| Mixture of enantiomers (non-racemic) | Non-zero | Enantiomeric excess, dominant enantiomer. |

Computational and Theoretical Investigations of 1 Amino 5 Methyl Hex 4 En 3 Ol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations provide insights into molecular geometry, electronic structure, and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

There are no specific published studies that have employed Density Functional Theory (DFT) or ab initio methods to determine the optimized molecular geometry and electronic structure of (+/-)-1-Amino-5-methyl-hex-4-en-3-ol. Such calculations would typically provide crucial information, including bond lengths, bond angles, and dihedral angles, as well as electronic properties like orbital energies and charge distribution.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound, which would map its potential energy surface and identify stable conformers, has not been documented in the scientific literature. This type of study is essential for understanding the flexibility of the molecule and the relative energies of its different spatial arrangements, which can influence its biological activity and chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While general methods for the prediction of spectroscopic parameters using computational tools are well-established, specific predictions for this compound are not available in existing research. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies would be invaluable for complementing experimental data and aiding in the structural elucidation of this compound.

Reaction Mechanism Studies and Transition State Modeling

Computational studies are powerful tools for elucidating the mechanisms of chemical reactions, providing detailed information about the pathways and energy barriers involved.

Computational Elucidation of Stereoselectivity and Regioselectivity

No computational studies have been found that specifically investigate the stereoselectivity or regioselectivity of reactions involving this compound. Such research would be critical for understanding and predicting the outcomes of chemical transformations involving this molecule.

Rationalization of Reaction Pathways and Energetics

The rationalization of reaction pathways and the calculation of their associated energetics for reactions involving this compound have not been the subject of any specific computational investigation found in the literature. These studies would provide a deeper understanding of the molecule's reactivity and the feasibility of different chemical transformations.

Molecular Dynamics Simulations for Conformational Flexibility Analysis

No peer-reviewed articles or database entries were found that have conducted molecular dynamics simulations on this compound. Such simulations are crucial for understanding the dynamic nature of a molecule, including its accessible conformations, the flexibility of its carbon chain, and the interactions of its functional groups (amino, hydroxyl, and the alkene bond) in a simulated environment. Without these studies, any discussion of the compound's conformational landscape would be purely hypothetical.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Similarly, the search for QSRR studies involving this compound yielded no results. QSRR models are developed to predict the reactivity of a chemical based on its structural and physicochemical properties. The development of such a model requires a dataset of related compounds with known reactivity data, from which mathematical relationships are derived. The lack of any such studies indicates that the necessary experimental data for building a QSRR model for this compound and its analogues is not present in the public domain.

Advanced Applications in Chemical Synthesis and Catalysis

Utilization as a Chiral Building Block for Synthesis of Complex Molecules

Chiral 1,2-amino alcohols are recognized as fundamental structural motifs in a vast number of natural products and synthetic compounds with significant biological activities. nih.govacs.orgnih.gov After resolving the racemic mixture of (+/-)-1-Amino-5-methyl-hex-4-en-3-ol into its individual enantiomers, each can serve as a valuable chiral building block. These enantiomerically pure molecules are crucial starting materials for the synthesis of more complex, stereochemically defined target molecules in the pharmaceutical and agrochemical industries.

The versatility of enantiopure 1-amino-5-methyl-hex-4-en-3-ol stems from the distinct reactivity of its functional groups:

The amino group can be acylated, alkylated, or used to form imines and enamines.

The hydroxyl group can be converted into ethers, esters, or leaving groups for substitution reactions.

The alkene moiety can undergo a variety of reactions, including epoxidation, dihydroxylation, hydrogenation, and metathesis. nih.gov

This multifunctionality allows for the stepwise and controlled introduction of new stereocenters and structural complexity. For instance, the vicinal (1,2-) relationship between the amino and hydroxyl groups is a key feature in many biologically active molecules and can be used to direct the stereochemical outcome of subsequent reactions. acs.orgresearchgate.net Allylic amines and alcohols are considered among the most essential building blocks in contemporary organic synthesis due to the numerous transformations they can undergo, often with excellent stereoinduction. nih.govpnas.org Consequently, optically active allylic alcohols and amines are frequently used as key intermediates in the asymmetric total synthesis of complex molecules. pnas.org

Development and Application as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

One of the most prominent applications of chiral amino alcohols is in the field of asymmetric catalysis, where they are used as chiral auxiliaries or, more commonly, as precursors to chiral ligands for metal-catalyzed reactions. nih.govacs.org The ability to synthesize these ligands from readily available amino acids or through asymmetric synthesis makes them accessible and widely used. mdpi.com

Design Principles for Chiral Ligands based on Amino Alcohol Scaffolds (e.g., BOX, PyBOX)

A highly successful class of chiral ligands derived from amino alcohols are the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. wikipedia.org These ligands are prized for their rigid C2-symmetric structure, which creates a well-defined chiral environment around a coordinated metal center, enabling high levels of enantioselectivity in catalytic reactions. wikipedia.orgsigmaaldrich.com

The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a bifunctional starting material, such as a dinitrile. wikipedia.orgresearchgate.net For example, enantiopure 1-amino-5-methyl-hex-4-en-3-ol could be reacted with malononitrile or pyridine-2,6-dicarbonitrile to form the corresponding BOX or PyBOX ligand, respectively. nih.govresearchgate.net The chirality of the resulting ligand is directly derived from the stereocenter of the amino alcohol. wikipedia.org

The key design principles for these ligands include:

C2-Symmetry: This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. wikipedia.org

Rigid Scaffold: The tridentate nature of PyBOX ligands, for instance, increases the rigidity of the metal complex, which is crucial for effective stereochemical control. sigmaaldrich.com

Steric Influence: The substituents on the oxazoline ring, originating from the amino alcohol (in this case, the isobutenyl and ethyl groups of the 1-amino-5-methyl-hex-4-en-3-ol backbone), project into the space around the metal's active site. These groups block one of the enantiotopic faces of the substrate, forcing it to approach from a specific direction and thus leading to the preferential formation of one enantiomer of the product. wikipedia.org

Catalytic Asymmetric Transformations Mediated by Amino Alcohol Derivatives

Metal complexes of ligands derived from amino alcohols are powerful catalysts for a wide array of asymmetric transformations. The specific structure of this compound, once converted into a chiral ligand, would be suitable for catalyzing several key carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, amino alcohols themselves can act as organocatalysts, typically activating substrates through the formation of enamine or iminium ion intermediates. Vicinal amino alcohols with primary amino groups have been shown to be effective catalysts in asymmetric cross-aldol reactions. acs.orgnih.gov

Below is a table summarizing potential catalytic applications.

| Reaction Type | Catalyst System | Description | Potential Product |

| Asymmetric Allylic Alkylation (Tsuji-Trost Reaction) | Palladium complex with a chiral phosphine ligand or a PyBOX-type ligand. organic-chemistry.orgwikipedia.orgmdpi.com | The palladium-catalyzed substitution of an allylic leaving group with a nucleophile. Chiral ligands control the stereochemistry of the newly formed bond. wikipedia.orgsigmaaldrich.com | Enantioenriched alkenes with new C-C, C-N, or C-O bonds. |

| Asymmetric Aldol Reaction | Amino alcohol as an organocatalyst or a metal-BOX complex. acs.orgnih.gov | A carbon-carbon bond-forming reaction between an enolate (or enamine) and a carbonyl compound to produce a β-hydroxy ketone. nih.gov | Chiral β-hydroxy ketones. |

| Asymmetric Michael Addition | Amino alcohol as an organocatalyst. rsc.org | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org | Chiral 1,5-dicarbonyl compounds or related structures. |

| Asymmetric Hydrosilylation | Rhodium or Iridium complex with a PyBOX-type ligand. sigmaaldrich.com | The addition of a silicon-hydride bond across a double bond, often used for the asymmetric reduction of ketones. sigmaaldrich.com | Chiral secondary alcohols. |

| Asymmetric C-H Amination | Palladium/sulfoxide catalyst system. nih.gov | The direct formation of a C-N bond via the functionalization of an allylic C-H bond, providing access to amino alcohol motifs. nih.gov | Chiral syn-1,3-amino alcohols. |

Contribution to Methodological Development in Organic Synthesis

The development of new chiral ligands and organocatalysts from accessible starting materials like allylic amino alcohols is a continuous driver of innovation in organic synthesis. The introduction of novel ligands derived from structures like 1-amino-5-methyl-hex-4-en-3-ol can lead to new synthetic methodologies or significant improvements in existing ones.

Contributions in this area can include:

Enabling Challenging Transformations: New catalysts may allow for previously difficult reactions to be performed under mild conditions with high selectivity. For example, the development of palladium-catalyzed allylic C-H amination provides a direct route to valuable 1,3-amino alcohol motifs, streamlining their synthesis compared to traditional multi-step methods. nih.gov

Improving Enantioselectivity and Scope: A novel ligand can offer superior enantiocontrol or a broader substrate scope for a known reaction compared to existing catalysts. This expands the practical utility of the transformation for synthesizing a wider range of target molecules.

Developing Greener Synthetic Routes: The use of highly efficient catalysts reduces waste and energy consumption. Furthermore, some amino alcohol-based catalysts have been shown to work effectively in environmentally benign solvents like water, contributing to the development of green chemistry protocols. nih.govliv.ac.uk

Facilitating Multi-component Reactions: Advanced catalyst systems have enabled complex multi-component reactions, such as the asymmetric three-component Tsuji-Trost allylation, which significantly increases molecular complexity in a single step. nih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Stereochemical Control for Amino Alcohols with Alkene Functionality

The synthesis of amino alcohols containing alkene moieties has seen significant advancements, with a strong emphasis on controlling stereochemistry. Vicinal amino alcohols are recognized as crucial structural motifs in a vast number of natural products and pharmaceuticals. nih.gov A variety of powerful synthetic methods have been developed to access these valuable compounds.

One of the most direct and effective strategies is the aminoallylation of carbonyl compounds . This method involves the reaction of a carbonyl electrophile with a nucleophilic amino-substituted allylmetal reagent, directly forming a carbon-carbon bond and establishing the amino alcohol framework with an appended alkene. nih.gov Significant progress has been made in rendering these reactions catalytic and enantioselective, often employing copper catalysts. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high levels of regio-, diastereo-, and enantioselectivity.

Another fundamental transformation is the stereoselective oxyamination of alkenes . rsc.org This approach introduces both the amino and hydroxyl groups across a double bond in a controlled manner. While early methods like the Sharpless asymmetric aminohydroxylation were groundbreaking, they sometimes suffered from issues of regioselectivity. diva-portal.org More recent developments have focused on achieving high chemo-, regio-, and stereoselectivity for a broader range of alkene substrates. rsc.org

Radical C-H amination has emerged as a powerful tool for the synthesis of β-amino alcohols. nih.gov This strategy can bypass the need for pre-functionalized starting materials by directly converting C-H bonds to C-N bonds. By employing a radical relay chaperone strategy, it is possible to achieve high regio- and enantioselectivity. nih.gov

Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. nih.govfrontiersin.org Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess. frontiersin.org Enzymatic cascade reactions have also been developed to produce chiral amino alcohols from readily available starting materials like L-lysine. nih.gov

These diverse synthetic strategies represent a significant toolbox for the organic chemist, enabling the construction of complex amino alcohols with precise control over their three-dimensional structure.

Persistent Challenges and Opportunities in Targeted Synthesis of 1-Amino-5-methyl-hex-4-en-3-ol

Despite the notable successes, the targeted synthesis of a specific molecule like (+/-)-1-Amino-5-methyl-hex-4-en-3-ol still presents challenges and, consequently, opportunities for further research.

A primary challenge lies in achieving complete stereocontrol . The target molecule contains two stereocenters, meaning that four possible stereoisomers exist. While enantioselective methods can favor the formation of one pair of enantiomers over the other, achieving high diastereoselectivity can be difficult. The relative orientation of the amino and hydroxyl groups (syn or anti) is often influenced by subtle steric and electronic effects in the transition state of the reaction. Developing synthetic routes that provide access to all four stereoisomers in a selective manner remains a significant hurdle.

Regioselectivity is another persistent issue, particularly in reactions involving unsymmetrical alkenes or carbonyl compounds. diva-portal.org For instance, in the oxyamination of an alkene, the choice of catalyst and reagents determines which carbon atom of the double bond forms the C-O bond and which forms the C-N bond. Similarly, in the aminoallylation of an unsymmetrical ketone, the nucleophile may attack from either face of the carbonyl group, and the regiochemistry of the allyl group can also be a factor.

The synthesis of specific target molecules like 1-Amino-5-methyl-hex-4-en-3-ol provides an opportunity to test the limits of existing synthetic methods and to develop new, more efficient, and selective transformations. The modular synthesis of such compounds from readily available starting materials is a key goal. westlake.edu.cn

Outlook for Novel Chemical Transformations and Derivative Design

The future of amino alcohol synthesis will likely be driven by the development of novel chemical transformations and the design of new derivatives with unique properties.

One promising area is the continued development of catalytic asymmetric methods . The discovery of new chiral ligands and catalysts that can achieve higher levels of selectivity for a broader range of substrates is a constant pursuit. nih.govwestlake.edu.cn The use of earth-abundant and non-toxic metals as catalysts is also a growing trend, aligning with the principles of green chemistry.

The exploration of novel reaction mechanisms is another exciting frontier. For example, the use of a radical polar crossover strategy in chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and imines has recently been reported as a new pathway to chiral β-amino alcohols. westlake.edu.cn Such innovative approaches can provide access to previously challenging molecular architectures.

The ability to synthesize a range of amino alcohol derivatives is crucial for exploring their potential applications. By modifying the substituents on the carbon backbone, the amino group, or the hydroxyl group, it is possible to fine-tune the biological activity or material properties of the molecule. For example, amino alcohols derived from natural products like eugenol (B1671780) have been investigated as potential insecticides. mdpi.com The development of efficient methods for the late-stage functionalization of the amino alcohol core would be highly valuable for creating libraries of diverse compounds for screening.

The table below summarizes some of the key synthetic approaches to amino alcohols with alkene functionality, highlighting their strengths and weaknesses.

| Synthetic Approach | Key Features | Advantages | Challenges |

| Aminoallylation of Carbonyls | Forms C-C bond and sets two stereocenters. | Direct, convergent. | Regio- and stereoselectivity can be challenging. |

| Oxyamination of Alkenes | Adds amino and hydroxyl groups across a C=C bond. | Atom-economical. | Regioselectivity with unsymmetrical alkenes. |

| Radical C-H Amination | Direct functionalization of C-H bonds. | Bypasses pre-functionalization. | Control of site-selectivity. |

| Biocatalysis | Use of enzymes for asymmetric synthesis. | High enantioselectivity, mild conditions. | Substrate scope can be limited. |

Emerging Research Areas in Computational and Analytical Chemistry Applied to Amino Alcohols

Advances in computational and analytical chemistry are poised to have a significant impact on the study of amino alcohols.

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the outcomes of chemical reactions. researchgate.net Quantum mechanical calculations can be used to model reaction mechanisms and transition states, providing insights into the origins of stereoselectivity. researchgate.net This knowledge can then be used to design more effective catalysts and reaction conditions. Force-field-based methods can be used to model the conformations of amino alcohols and their interactions with biological targets, aiding in the design of new drugs and materials.

In the realm of analytical chemistry , the development of more sensitive and efficient methods for the separation and characterization of amino alcohols is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for analyzing these compounds. nih.govnih.gov The use of chiral stationary phases allows for the separation of enantiomers, which is essential for determining the enantiomeric excess of a synthetic product. nih.gov

Mass spectrometry (MS) coupled with chromatographic techniques (LC-MS and GC-MS) provides a powerful tool for the identification and quantification of amino alcohols in complex mixtures. researchgate.net Advanced analytical techniques are not only important for characterizing synthetic products but also for studying the metabolic fate of amino alcohols in biological systems.

The ninhydrin (B49086) test is a classic qualitative method for detecting amino acids and can also be applied to amino alcohols with a primary amino group. libretexts.org Modern analytical methods, such as those that use fluorescent derivatizing agents, offer much higher sensitivity. libretexts.org

The synergy between synthetic chemistry, computational modeling, and advanced analytical techniques will undoubtedly accelerate the pace of discovery in the field of amino alcohols, leading to the development of new synthetic methods, novel derivatives with important applications, and a deeper understanding of their chemical and biological properties.

Q & A

Q. How can the synthesis of (±)-1-Amino-5-methyl-hex-4-en-3-ol be optimized for higher yields?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Catalysts : Test palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) or copper iodide (CuI) for coupling reactions, as used in analogous amino-alcohol syntheses .

- Solvents : Compare polar aprotic solvents (e.g., THF, dioxane) with non-polar alternatives to assess reaction efficiency.

- Temperature : Conduct trials at room temperature vs. reflux (e.g., 80°C) to determine kinetic vs. thermodynamic control .

- Purification : Use column chromatography with gradients of hexane/ethyl acetate (e.g., 1:20 to 1:1) to isolate the compound effectively .

Q. What analytical methods are suitable for characterizing (±)-1-Amino-5-methyl-hex-4-en-3-ol?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structure, focusing on peaks for the amino group (~1.8 ppm, broad singlet) and alkene protons (~5.3 ppm) .

- Mass Spectrometry (MS) : Employ ESI-MS to detect the molecular ion peak (e.g., m/z 162.2 for related compounds) .

- Chromatography : Utilize HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention times can be calibrated against standards .

Example Parameters:

| Technique | Key Parameters | Observed Data (Example) |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃, δ 1.81 (s, 1H, NH₂) | Confirmed structure |

| ESI-MS | Positive mode, m/z 162.2 [M+H]⁺ | Molecular ion detected |

Q. How does stereochemistry influence the biological activity of (±)-1-Amino-5-methyl-hex-4-en-3-ol?

Methodological Answer:

- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve (±)-forms. Compare activities via in vitro assays (e.g., enzyme inhibition) .

- Solubility Studies : Assess logP values for each enantiomer using shake-flask methods to predict blood-brain barrier permeability in drug design .

- Biological Testing : Conduct dose-response curves for each enantiomer in target systems (e.g., neuronal cell lines) to identify active stereoisomers .

Q. What strategies resolve enantiomers of (±)-1-Amino-5-methyl-hex-4-en-3-ol for structure-activity studies?

Methodological Answer:

- Chiral Resolving Agents : Synthesize diastereomeric salts with tartaric acid derivatives and recrystallize .

- Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) in hydrolytic reactions to preferentially process one enantiomer .

- Computational Screening : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities of each enantiomer to target proteins .

Example Workflow:

Synthesize diastereomers → 2. Crystallize → 3. Characterize via X-ray diffraction.

Q. How can computational modeling predict the reactivity of (±)-1-Amino-5-methyl-hex-4-en-3-ol in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states for nucleophilic substitution reactions at the amino group .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction rates in polar vs. non-polar media .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to propose optimal conditions for new transformations .

Example Output:

| Reaction Type | Predicted Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 22.4 |

| Alkene Hydrogenation | 18.9 |

Q. How should researchers address contradictory data in studies of (±)-1-Amino-5-methyl-hex-4-en-3-ol?

Methodological Answer:

- Systematic Review (SR) : Follow PRISMA guidelines to aggregate data, assess risk of bias, and perform meta-analyses .

- Sensitivity Analysis : Test if exclusion of outlier studies (e.g., non-peer-reviewed sources) alters conclusions .

- Experimental Replication : Reproduce key results under standardized conditions (e.g., fixed catalyst loading, solvent ratios) .

Example Framework:

Define eligibility criteria → 2. Screen databases (PubMed, SciFinder) → 3. Synthesize data → 4. Resolve conflicts via statistical weighting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.